molecular formula C16H16ClNO B14860464 4-chloro-2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenol

4-chloro-2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenol

Cat. No.: B14860464
M. Wt: 273.75 g/mol
InChI Key: KDQIUEPVCPOERE-UHFFFAOYSA-N
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Description

4-chloro-2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenol is a synthetic organic compound that features a chloro-substituted phenol group and an indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorophenol and 2,3-dihydro-1H-indene.

    Formation of Intermediate: The first step involves the formation of an intermediate by reacting 4-chlorophenol with formaldehyde under acidic conditions to form 4-chloro-2-hydroxymethylphenol.

    Amine Addition: The intermediate is then reacted with 2,3-dihydro-1H-indene-5-amine under basic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The chloro group can be reduced to form the corresponding hydroxy compound.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

4-chloro-2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-chloro-2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the indene moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenol: can be compared with other indene derivatives and chloro-substituted phenols.

    Indene Derivatives: Compounds like 2,3-dihydro-1H-indene and its various substituted forms.

    Chloro-substituted Phenols: Compounds such as 4-chlorophenol and 2-chlorophenol.

Uniqueness

The uniqueness of this compound lies in its combined structural features of a chloro-substituted phenol and an indene moiety. This combination imparts unique chemical and biological properties that are not observed in other similar compounds.

Properties

Molecular Formula

C16H16ClNO

Molecular Weight

273.75 g/mol

IUPAC Name

4-chloro-2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenol

InChI

InChI=1S/C16H16ClNO/c17-14-5-7-16(19)13(8-14)10-18-15-6-4-11-2-1-3-12(11)9-15/h4-9,18-19H,1-3,10H2

InChI Key

KDQIUEPVCPOERE-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NCC3=C(C=CC(=C3)Cl)O

Origin of Product

United States

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